4,4'-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine
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Overview
Description
4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine is a heterocyclic compound that features a pyrrole ring substituted with two pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine typically involves the condensation of pyridine derivatives with pyrrole intermediates. One common method involves the reaction of 4-bromopyridine with 1-methyl-2,5-dipyrrolyl in the presence of a palladium catalyst under reflux conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
- 1H-Pyrrole-2,5-dione, 1,1’- (methylenedi-4,1-phenylene)bis-
- 1H-Pyrrole, 2,4-dimethyl-
Uniqueness
4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine is unique due to its dual pyridine substitution on the pyrrole ring, which imparts distinct electronic and steric properties. This structural feature enhances its ability to coordinate with metal ions and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H13N3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(1-methyl-5-pyridin-4-ylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C15H13N3/c1-18-14(12-4-8-16-9-5-12)2-3-15(18)13-6-10-17-11-7-13/h2-11H,1H3 |
InChI Key |
BHKZQWNHZQJGFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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